Cas no 2228694-88-8 (2-chloro-5-(prop-2-yn-1-yl)furan)

2-Chloro-5-(prop-2-yn-1-yl)furan is a halogenated furan derivative featuring a propargyl substituent at the 5-position and a chlorine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and functionalized furan derivatives. The presence of both chloro and propargyl groups offers distinct reactivity, enabling selective modifications such as cross-coupling reactions, cycloadditions, or further functionalization. Its structural features make it valuable in pharmaceutical and agrochemical research, where furan-based scaffolds are of interest. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-chloro-5-(prop-2-yn-1-yl)furan structure
2228694-88-8 structure
Product name:2-chloro-5-(prop-2-yn-1-yl)furan
CAS No:2228694-88-8
MF:C7H5ClO
Molecular Weight:140.567001104355
CID:6615710
PubChem ID:165636870

2-chloro-5-(prop-2-yn-1-yl)furan 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-(prop-2-yn-1-yl)furan
    • 2228694-88-8
    • EN300-1978489
    • インチ: 1S/C7H5ClO/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2
    • InChIKey: JLEOSAZYSYBDTE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CC#C)O1

計算された属性

  • 精确分子量: 140.0028925g/mol
  • 同位素质量: 140.0028925g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 135
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 13.1Ų

2-chloro-5-(prop-2-yn-1-yl)furan Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1978489-0.5g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
0.5g
$1357.0 2023-09-16
Enamine
EN300-1978489-0.05g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
0.05g
$1188.0 2023-09-16
Enamine
EN300-1978489-0.25g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
0.25g
$1300.0 2023-09-16
Enamine
EN300-1978489-10.0g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
10g
$6082.0 2023-06-02
Enamine
EN300-1978489-1g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
1g
$1414.0 2023-09-16
Enamine
EN300-1978489-2.5g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
2.5g
$2771.0 2023-09-16
Enamine
EN300-1978489-0.1g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
0.1g
$1244.0 2023-09-16
Enamine
EN300-1978489-1.0g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
1g
$1414.0 2023-06-02
Enamine
EN300-1978489-5.0g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
5g
$4102.0 2023-06-02
Enamine
EN300-1978489-10g
2-chloro-5-(prop-2-yn-1-yl)furan
2228694-88-8
10g
$6082.0 2023-09-16

2-chloro-5-(prop-2-yn-1-yl)furan 関連文献

2-chloro-5-(prop-2-yn-1-yl)furanに関する追加情報

Professional Introduction to 2-chloro-5-(prop-2-yn-1-yl)furan (CAS No. 2228694-88-8)

2-chloro-5-(prop-2-yn-1-yl)furan, identified by the Chemical Abstracts Service Number (CAS No.) 2228694-88-8, is a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This heterocyclic compound features a furan ring substituted with a chloro group at the 2-position and an alkyne group at the 5-position, making it a versatile intermediate for the synthesis of various biologically active molecules.

The structural motif of 2-chloro-5-(prop-2-yn-1-yl)furan positions it as a valuable building block in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups on the furan ring enhances its reactivity, allowing for diverse functionalization strategies. These properties have garnered interest from researchers exploring novel therapeutic agents, particularly in the development of small-molecule drugs targeting complex diseases.

In recent years, there has been growing attention on furan derivatives due to their broad spectrum of biological activities. Studies have demonstrated that furan-based compounds exhibit potential in modulating enzyme inhibition, receptor binding, and cellular signaling pathways. The alkyne moiety in 2-chloro-5-(prop-2-yn-1-yl)furan provides a handle for further chemical transformations, such as Sonogashira coupling, which can be utilized to introduce additional functional groups or link the compound to other molecular scaffolds.

One of the most compelling aspects of 2-chloro-5-(prop-2-yn-1-yl)furan is its utility in constructing complex pharmacophores. Researchers have leveraged this compound to develop inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation. For instance, modifications of the furan ring have been explored to optimize binding affinity and selectivity, while the propargyl group enables facile conjugation to biomolecules like peptides or antibodies for targeted drug delivery.

The synthesis of 2-chloro-5-(prop-2-yn-1-yl)furan typically involves multi-step organic reactions, beginning with the preparation of propargyl-substituted furans through nucleophilic substitution or metal-catalyzed coupling reactions. The chlorination step introduces the crucial electrophilic center at the 2-position, which can be further functionalized via cross-coupling reactions or nucleophilic aromatic substitution. Advanced synthetic methodologies, including flow chemistry and transition-metal catalysis, have been employed to improve yield and scalability.

Recent advancements in computational chemistry have also enhanced the design and optimization of derivatives of 2-chloro-5-(prop-2-yn-1-yl)furan. Molecular modeling techniques predict binding interactions with biological targets, enabling rational drug design. This approach has accelerated the discovery pipeline for novel therapeutics by minimizing experimental trials through virtual screening.

The pharmaceutical industry has recognized the potential of 2-chloro-5-(prop-2-yln)-1-furan as a scaffold for drug development. Several academic groups and biotech companies have reported novel compounds derived from this scaffold that show promising preclinical activity. These findings underscore its importance as a versatile intermediate in medicinal chemistry and highlight its role in addressing unmet medical needs.

The chemical reactivity of CAS No. 2228694 88 8 allows for diverse applications beyond traditional pharmaceuticals. For example, agrochemical researchers have explored furan derivatives as intermediates for herbicides and fungicides due to their structural similarity to natural products known for their biological activity. This broadens the utility of 2-chloro 5 (prop 2 yn 1 yl) furan across multiple industries.

In conclusion, 2-chloro 5 (prop 2 yn 1 yl) furan (CAS No. 2228694 88 8) represents a fascinating compound with significant potential in drug discovery and synthetic chemistry. Its unique structural features enable diverse chemical transformations and biological applications, making it a cornerstone in modern medicinal chemistry research. As methodologies for molecular design continue to evolve, compounds like this will remain indispensable tools for developing next-generation therapeutics.

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